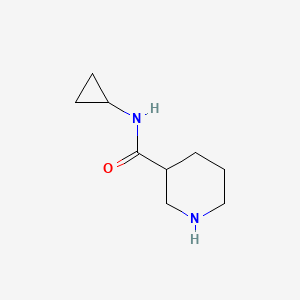

N-cyclopropylpiperidine-3-carboxamide

Descripción general

Descripción

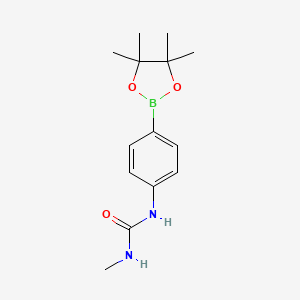

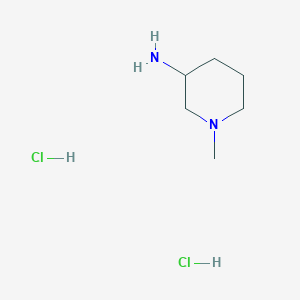

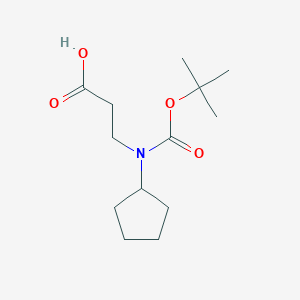

N-cyclopropylpiperidine-3-carboxamide, also known as CPP, is an important synthetic compound used in a variety of scientific research applications. It is a cyclic secondary amide with a cyclopropyl ring and piperidine ring that have been linked together by a carboxamide group. CPP has a wide range of applications due to its unique structure and properties.

Aplicaciones Científicas De Investigación

DNA-Intercalating Agent for Cancer Treatment

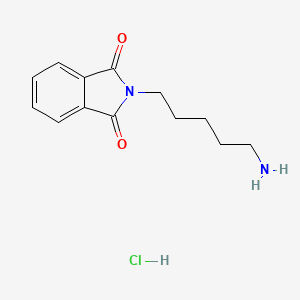

N-cyclopropylpiperidine-3-carboxamide derivatives, specifically DACA (N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide), have been investigated for their potential in cancer treatment. DACA acts as a DNA-intercalating drug, affecting topoisomerases I and II, which are crucial for DNA replication and repair. This property makes it a candidate for treating solid tumors, as observed in preclinical mouse models (McCrystal et al., 1999).

Melatonin Receptor Ligands

Compounds structurally similar to this compound have been synthesized as melatonin receptor ligands. These derivatives, including 4-arylpiperidinyl amides and N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives, exhibit functionality at rat MT1 and MT2 receptors, which are key targets for regulating sleep and circadian rhythms (Li et al., 2011).

Antimicrobial Activity

This compound derivatives have shown promise in antimicrobial applications. Cyanopyridine derivatives, which include these compounds, have been developed and tested for their antimicrobial activities, suggesting potential use in pharmaceutical and agricultural applications (Akbari, 2018).

Insect Repellent Research

Research into the carboxamide class, which includes this compound, has identified their potential as insect repellents. These compounds have been shown to inhibit the activity of mosquito odorant receptors, suggesting their effectiveness in repelling insects like mosquitoes. This research contributes to developing new, more effective repellents than current standards like DEET (Grant et al., 2020).

Anticancer and Antiviral Applications

This compound derivatives are also being explored for their anticancer and antiviral properties. Studies have highlighted their ability to target various DNA structures, making them relevant in developing new antitumor agents. Additionally, their structural modifications can lead to antiviral activities, underlining their versatility in medicinal chemistry (Howell et al., 2012).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclopropylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(11-8-3-4-8)7-2-1-5-10-6-7/h7-8,10H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCHRLNYITUXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592523 | |

| Record name | N-Cyclopropylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221724-04-4 | |

| Record name | N-Cyclopropylpiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1287905.png)